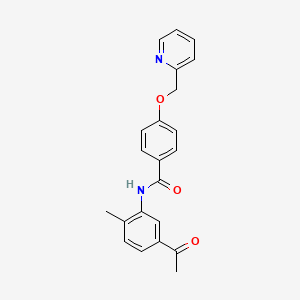
N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide typically involves the following steps:
Formation of the Acetylated Intermediate: The starting material, 5-acetyl-2-methylphenol, undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with Pyridine Derivative: The acetylated intermediate is then reacted with 4-(pyridin-2-ylmethoxy)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
Types of Reactions
N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for the treatment of diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- N-(4-acetylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
- N-(5-methyl-2-acetylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
Uniqueness
N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to similar compounds.
属性
分子式 |
C22H20N2O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-15-6-7-18(16(2)25)13-21(15)24-22(26)17-8-10-20(11-9-17)27-14-19-5-3-4-12-23-19/h3-13H,14H2,1-2H3,(H,24,26) |
InChI 键 |
MASSZLJJTTUQGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


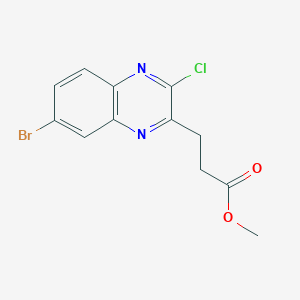
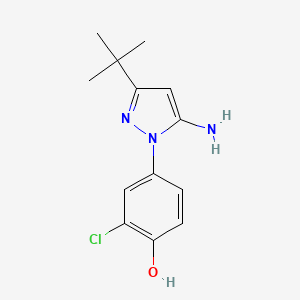
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13884747.png)
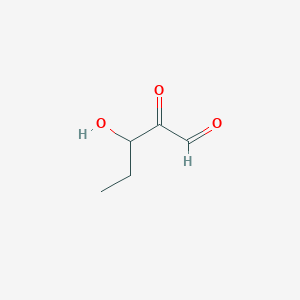
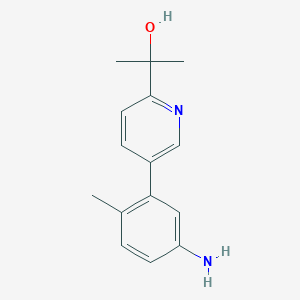
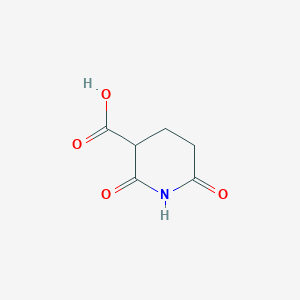
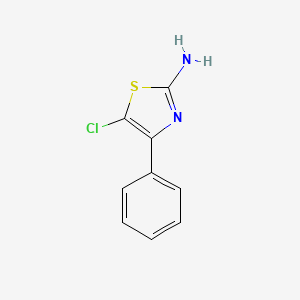

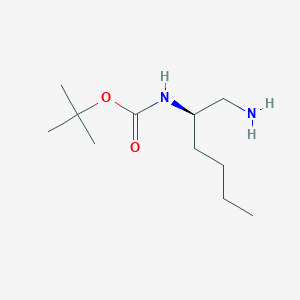
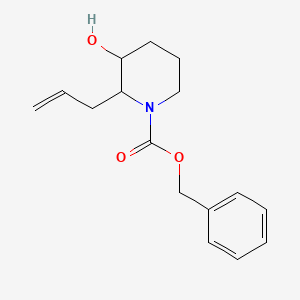
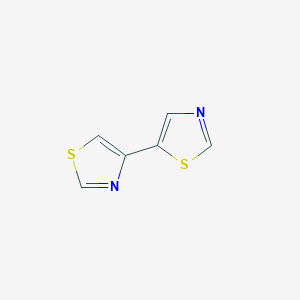
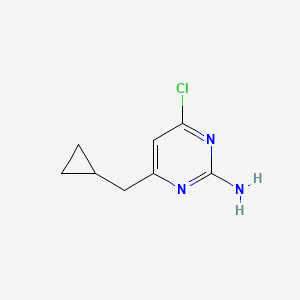
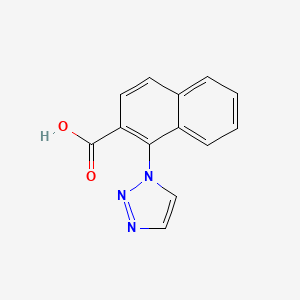
![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)
